molecular formula C14H21BClNO2 B13920828 6-Chloro-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

6-Chloro-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13920828
M. Wt: 281.59 g/mol
InChI Key: ATQLDUHDQRHCGN-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the molecular formula C13H19BClNO2 It is a derivative of pyridine, featuring a chloro group at the 6th position, an isopropyl group at the 2nd position, and a dioxaborolane group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine as the core structure.

    Borylation: The final step involves the borylation of the 3rd position using a dioxaborolane reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 6-chloro-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-ol.

    Reduction: Formation of 2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

    Substitution: Formation of 6-amino-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: The compound is used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: It can be used to attach bioactive molecules to biological macromolecules, aiding in the study of biological processes and the development of biopharmaceuticals.

Medicine:

    Drug Development: The compound serves as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the boronic ester can engage in cross-coupling reactions. These reactions enable the compound to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in borylation reactions.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another pyridine derivative with a similar boronic ester group.

    2-Methoxypyridine-5-boronic acid pinacol ester: Utilized in cross-coupling reactions.

Uniqueness: 6-Chloro-2-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its chloro, isopropyl, and boronic ester groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H21BClNO2

Molecular Weight

281.59 g/mol

IUPAC Name

6-chloro-2-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H21BClNO2/c1-9(2)12-10(7-8-11(16)17-12)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3

InChI Key

ATQLDUHDQRHCGN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C(C)C

Origin of Product

United States

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